molecular formula C10H8ClN3 B1348251 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine CAS No. 370571-25-8

6-Chloro-N-(pyridin-3-YL)pyridin-2-amine

Cat. No.: B1348251
CAS No.: 370571-25-8
M. Wt: 205.64 g/mol
InChI Key: NUFDTAFXFJULSE-UHFFFAOYSA-N
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Description

6-Chloro-N-(pyridin-3-YL)pyridin-2-amine is a compound that belongs to the class of aminopyridines. Aminopyridines are known for their significant biological and therapeutic value.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(pyridin-3-YL)pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under controlled conditions. The reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters. This method is metal-free and operates under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(pyridin-3-YL)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridines.

Scientific Research Applications

6-Chloro-N-(pyridin-3-YL)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals and dyestuffs.

Mechanism of Action

The compound exerts its effects by inhibiting multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3). These molecular targets are involved in various signaling pathways that regulate cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-(pyridin-3-YL)pyridin-2-amine stands out due to its specific inhibition of multiple receptor tyrosine kinases, making it a promising candidate for targeted therapies in medicine.

Properties

IUPAC Name

6-chloro-N-pyridin-3-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-9-4-1-5-10(14-9)13-8-3-2-6-12-7-8/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFDTAFXFJULSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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